

Spectroscopic Data for Uracil-5-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: *Uracil-5-boronic acid*

Cat. No.: *B1295712*

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Disclaimer: Publicly available, comprehensive experimental spectroscopic data specifically for **Uracil-5-boronic acid** is limited. The data presented herein is a predictive summary based on the known spectroscopic properties of the uracil moiety and analogous vinyl/aryl boronic acids. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Uracil-5-boronic acid**.

Predicted NMR Data

The predicted NMR data is based on analyses of uracil and various boronic acid compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Uracil-5-boronic acid**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~11.0 - 11.5	Singlet (broad)	N1-H
~10.5 - 11.0	Singlet (broad)	N3-H
~7.8 - 8.2	Singlet	C6-H
~5.0 - 6.0	Singlet (broad)	B(OH) ₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Uracil-5-boronic acid**

Chemical Shift (δ) ppm	Assignment
~163	C4
~151	C2
~145	C6
~110	C5 (broadened due to Boron)

Solvent: DMSO-d₆

Table 3: Predicted ¹¹B NMR Spectroscopic Data for **Uracil-5-boronic acid**

Chemical Shift (δ) ppm	Assignment
~28 - 33	sp ² hybridized Boron

Solvent: DMSO-d₆

Predicted IR Data

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in **Uracil-5-boronic acid**.

Table 4: Predicted Characteristic IR Absorption Bands for **Uracil-5-boronic acid**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400 - 3200 (broad)	O-H stretch	B(OH) ₂
3200 - 3000	N-H stretch	Uracil ring
~3050	C-H stretch	C6-H
~1710	C=O stretch	C4=O
~1660	C=O stretch	C2=O
~1620	C=C stretch	Uracil ring
1400 - 1300	B-O stretch	Boronic acid
~1200	C-N stretch	Uracil ring

Predicted Mass Spectrometry Data

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form cyclic boroxine structures through dehydration. Derivatization or specific ionization techniques are often employed for accurate analysis.

Table 5: Predicted Mass Spectrometry Fragmentation for **Uracil-5-boronic acid**

m/z	Ion
156	[M] ⁺ (Molecular Ion)
138	[M - H ₂ O] ⁺
112	[M - B(OH) ₂] ⁺
96	[M - H ₂ O - HNCO] ⁺
69	[M - B(OH) ₂ - HNCO] ⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a heterocyclic boronic acid like **Uracil-5-boronic acid**.

Synthesis of Uracil-5-boronic acid

A plausible synthetic route to **Uracil-5-boronic acid** is via a palladium-catalyzed borylation of 5-halouracil (e.g., 5-iodouracil).

Materials:

- 5-Iodouracil
- Bis(pinacolato)diboron (B_2pin_2)
- Palladium catalyst (e.g., $Pd(dppf)Cl_2$)
- Potassium acetate (KOAc)
- Anhydrous solvent (e.g., 1,4-dioxane)
- Acidic workup solution (e.g., HCl)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous $MgSO_4$)

Procedure:

- To a flame-dried flask under an inert atmosphere (e.g., argon), add 5-iodouracil, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
- Add anhydrous 1,4-dioxane to the flask.
- Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Perform an acidic workup to hydrolyze the pinacol boronate ester to the boronic acid.
- Extract the aqueous layer with an organic solvent.

- Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method such as recrystallization or column chromatography.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO- d_6).
- 1H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrations of the protons.
- ^{13}C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms. The carbon attached to the boron may show a broadened signal.
- ^{11}B NMR: Acquire a one-dimensional boron NMR spectrum to confirm the presence and electronic environment of the boron atom.

2.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} to identify the characteristic absorption bands of the functional groups.

2.2.3. Mass Spectrometry (MS)

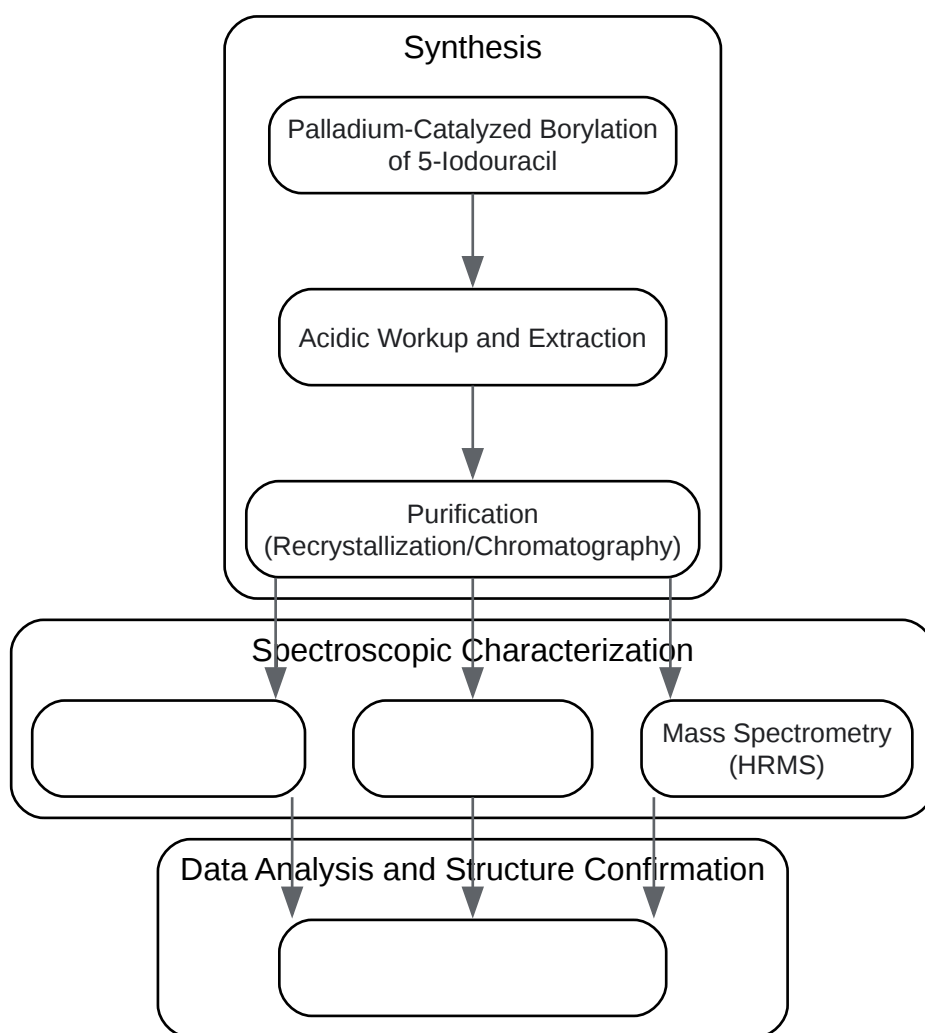
- Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase volatility and prevent boroxine formation.^[1] For Electrospray Ionization (ESI-MS), the sample can be dissolved in a suitable solvent.^[1]

- **Data Acquisition:** Obtain the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **Uracil-5-boronic acid**.

Experimental Workflow for Uracil-5-boronic Acid



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Caption: A logical workflow for the synthesis and spectroscopic characterization of **Uracil-5-boronic acid**.

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References

- 1. benchchem.com [benchchem.com]
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